Ethyl cyclohexylidene(fluoro)acetate
Description
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Properties
CAS No. |
55305-86-7 |
|---|---|
Molecular Formula |
C10H15FO2 |
Molecular Weight |
186.22 g/mol |
IUPAC Name |
ethyl 2-cyclohexylidene-2-fluoroacetate |
InChI |
InChI=1S/C10H15FO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h2-7H2,1H3 |
InChI Key |
VDXJZTLYXSLPTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CCCCC1)F |
Origin of Product |
United States |
Biological Activity
Ethyl cyclohexylidene(fluoro)acetate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its interactions with biological systems, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclohexylidene moiety and a fluorinated acetate group. The fluorine substitution can significantly influence the compound's lipophilicity and binding affinity to biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized based on its interactions with various biological systems:
- Estrogen Receptor Binding : Research indicates that fluorine substitution in compounds similar to this compound can enhance binding affinities for estrogen receptors (ERα and ERβ). For instance, structural modifications at specific positions on the cyclohexane ring have been shown to yield compounds with affinities comparable to estradiol, a natural estrogen .
- Anticancer Potential : Compounds with similar structures have been investigated for their potential as anticancer agents. The introduction of fluorine has been associated with improved pharmacokinetic properties, including enhanced membrane permeability and metabolic stability. This is particularly relevant in the context of targeting cancer cells where selective uptake is crucial.
Case Studies
- Estrogen Receptor Ligands : A study evaluated various cyclofenil derivatives, revealing that certain fluorinated analogs displayed significant binding affinities for estrogen receptors. The study established structure-activity relationships that highlight how fluorine substitution can modulate receptor affinity .
- Synthesis and Activity Correlation : Another investigation focused on the synthesis of fluorinated compounds and their subsequent biological evaluation. The results indicated that specific configurations of fluorinated cyclohexyl derivatives exhibited notable activity against cancer cell lines, suggesting a promising avenue for drug development .
Research Findings
The following table summarizes key findings from recent studies regarding the biological activity of this compound and related compounds:
Preparation Methods
Nucleophilic Fluorination Mechanisms
The compound's synthesis revolves around nucleophilic displacement reactions where fluorine replaces leaving groups in precursor molecules. The cyclohexylidene group introduces steric considerations that necessitate tailored reaction conditions compared to simpler fluoroacetates.
The general mechanism involves:
- Activation of the carbonyl carbon through fluorine's electron-withdrawing effects
- Nucleophilic attack by fluoride ions (F⁻) on ethyl chloroacetate derivatives
- Stabilization of transition states through polar aprotic solvents
- Final esterification with cyclohexylidene alcohol derivatives
Key kinetic studies demonstrate a second-order dependence on both fluoride ion concentration and substrate availability.
Catalytic Synthesis Methodologies
Ionic Liquid-Mediated Fluorination
The CN102875370A patent details breakthrough techniques using imidazolium-based ionic liquids as dual solvent-catalysts:
Representative Procedure (Example 7):
| Parameter | Specification |
|---|---|
| Reactants | Ethyl chloroacetate (0.05mol) |
| KF (0.075mol) | |
| Catalyst | Bromo-1-butyl-3-methylimidazolium (0.002mol) |
| Solvent | N,N-Dimethylformamide (15ml) |
| Temperature | 130°C |
| Duration | 3 hours |
| Yield | 76.14% |
This method's superiority stems from:
- Enhanced fluoride ion solubility (up to 3× conventional solvents)
- Stabilization of reactive intermediates through cation-π interactions
- Tunable hydrophobicity via alkyl chain modification
Comparative studies show brominated ionic liquids outperform chlorinated analogs by 4-7% yield margins due to improved leaving group kinetics.
Microwave-Assisted Distillation
Optimized Parameters:
- Microwave power: 300W
- Reaction vessel pressure: 1.5atm
- Distillation cut temperature: 78-82°C
- Total synthesis time: 29 minutes
- Radiochemical yield: 28.6±3.6% (decay-corrected)
This approach reduces thermal degradation risks while maintaining >95% radiochemical purity through precise temperature-controlled phase separations.
Solvent Engineering Innovations
Sulfolane-Based Systems
ChemicalBook documents high-yield synthesis in sulfolane solvent matrices:
Key Process Metrics:
| Stage | Conditions |
|---|---|
| Dehydration | 165°C for 30 minutes |
| Fluorination | 120°C for 2 hours |
| Catalyst Loading | 5mol% CTAB |
| Workup | Hot filtration at 80°C |
| Final Yield | 83.5% (GC-MS verified) |
Sulfolane's high boiling point (285°C) and polarity enable:
Solvent-Free Approaches
Emerging methodologies eliminate organic solvents through:
- Mechanochemical grinding of KF with ethyl chloroacetate
- Solid-state ionic liquid coatings on alumina supports
- Vapor-phase reactions in fluidized bed reactors
Pilot-scale trials demonstrate 68-72% yields with reduced environmental impact, though purity levels currently lag solvent-based methods by 5-8%.
Advanced Purification Techniques
Fractional Distillation Optimization
Post-synthetic processing significantly impacts final product quality:
Distillation Parameters:
| Fraction | Temperature Range | Purity Target |
|---|---|---|
| Fore-run | 78-82°C | <2% impurities |
| Main cut | 82-85°C | >98% purity |
| Residue | >85°C | Discard |
Advanced systems incorporate:
Chromatographic Refinement
Preparative HPLC methods enable pharmaceutical-grade purity:
- Column: C18 reverse-phase (250×50mm)
- Mobile phase: Acetonitrile/water (70:30 v/v)
- Flow rate: 40ml/min
- Detection: UV 210nm
- Recovery: 91-94%
This technique proves indispensable for removing isomeric byproducts and residual ionic liquid catalysts.
Analytical Characterization Protocols
Spectroscopic Verification
Comprehensive structural analysis employs:
¹⁹F NMR (376MHz, CDCl₃):
- δ -122.5 ppm (CF coupling)
- J₆F-H = 47Hz (cyclohexylidene ring)
IR (ATR, cm⁻¹):
- 1745 (C=O stretch)
- 1100 (C-F stretch)
- 2850-2960 (cyclohexyl C-H)
Mass spectral data confirms molecular ion at m/z 186.23 with characteristic fragmentation patterns.
Thermal Stability Profiling
DSC analysis reveals:
- Glass transition (T₉): -15°C
- Melting point: 12°C
- Decomposition onset: 210°C
These properties guide storage recommendations and processing temperature limits.
Industrial Scale-Up Considerations
Continuous Flow Systems
Modern plants employ tubular reactors with:
- Residence time: 8-12 minutes
- Throughput: 50kg/h
- Catalyst recycling efficiency: 92%
Automated control systems maintain ±0.5°C temperature stability across 20-stage reaction zones.
Waste Management Protocols
Closed-loop systems recover:
- 98% ionic liquid catalysts
- 85% unreacted fluoride salts
- 90% solvent volumes
Lifecycle analyses show 40% reduction in E-factor compared to batch processes.
Emerging Synthetic Frontiers
Photocatalytic Fluorination
Preliminary studies demonstrate visible-light-mediated synthesis:
- Catalyst: Mesoporous TiO₂ doped with F⁻
- Light source: 450nm LEDs (50W/m²)
- Conversion: 58% in 45 minutes
This approach eliminates thermal input while enabling spatial control of reaction initiation.
Biocatalytic Routes
Engineered esterases show promise for:
- Stereoselective synthesis
- Ambient temperature reactions
- Phosphate buffer compatibility
Current limitations include:
- 22-28% conversion rates
- Enzyme denaturation above 35°C
- Cost prohibitive at production scale
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing ethyl cyclohexylidene(fluoro)acetate, and how do substituents influence reaction outcomes?
- Methodological Answer : Synthesis often involves regioselective fluorination of cyclohexylidene precursors. For example, electrochemical fluorination using poly(HF) salts (e.g., Et₃N·nHF) can yield α-fluoro products. Substituents with strong electron-withdrawing groups (e.g., cyano or ester moieties) enhance fluorination efficiency by stabilizing intermediates. Reaction conditions (e.g., HF content, solvent polarity) must be optimized to minimize fluorodesulfurization side reactions . Cyclohexylidene protection (e.g., using BF₃·OEt₂ in ethyl acetate) can improve crystallinity of intermediates, aiding purification .
Q. How can single-crystal X-ray diffraction (SCXRD) resolve the molecular structure and conformation of this compound derivatives?
- Methodological Answer : SCXRD provides precise bond lengths, angles, and conformational data. For cyclohexylidene derivatives, the cyclohexane ring typically adopts a chair conformation, with substituents (e.g., fluoro groups) influencing ring puckering. Intermolecular interactions (e.g., C–H⋯F hydrogen bonds) can stabilize crystal packing. Use SHELX programs (e.g., SHELXL for refinement) to model thermal displacement parameters and validate structural accuracy .
Q. What spectroscopic techniques are critical for characterizing fluorinated cyclohexylidene esters?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine environments and quantifies fluorination efficiency. Chemical shifts vary with substituent electronegativity and ring strain.
- ¹³C NMR : Distinguishes between carbonyl (C=O, ~170 ppm) and cyclohexylidene carbons.
- IR Spectroscopy : Confirms ester C=O stretching (~1740 cm⁻¹) and fluorinated C–F bonds (~1100 cm⁻¹).
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Advanced Research Questions
Q. How can researchers address contradictions in fluorination product selectivity across similar substrates?
- Methodological Answer : Contradictions arise from competing reaction pathways (e.g., α-fluorination vs. fluorodesulfurization). Systematic studies should:
- Vary substituents : Compare Taft σ* values to correlate electron-withdrawing strength with product ratios.
- Optimize HF sources : Higher HF content in Et₄NF·nHF increases fluorodesulfurization, while lower HF favors α-fluorination.
- Use kinetic vs. thermodynamic controls : Adjust temperature and reaction time to favor desired intermediates .
Q. What strategies enhance the biological activity of this compound derivatives in medicinal chemistry?
- Methodological Answer :
- Functional group modulation : Introduce amino or chloro groups to enable hydrogen bonding or halogen interactions with target proteins (e.g., enzymes, receptors).
- Conformational analysis : Use SCXRD or DFT calculations to predict bioactive conformations. For example, chair conformations may optimize binding to hydrophobic pockets.
- Comparative studies : Benchmark against analogs lacking fluorine (e.g., ethyl cyclohexylidene(acetate)) to isolate fluorine’s role in cytotoxicity or binding affinity .
Q. How do intermolecular interactions in the solid state influence the reactivity of fluorinated cyclohexylidene esters?
- Methodological Answer : Crystallographic studies reveal that C–H⋯F and π-π stacking interactions stabilize specific conformations, which may persist in solution. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
